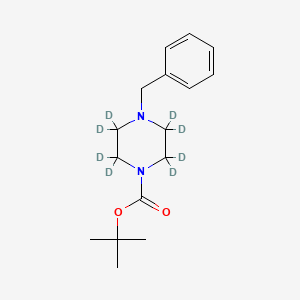

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester

Übersicht

Beschreibung

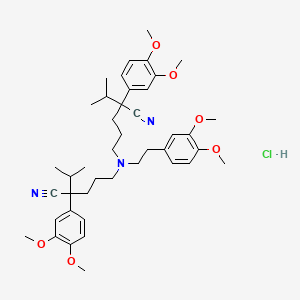

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester, also known as tert-Butyl 4-benzylpiperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2 . It is an isotope labelled intermediate in the synthesis of PAC-1-d8, a caspase 3 activator .

Synthesis Analysis

The synthesis of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester involves the acylation of diethyl malonate using magnesium chloride and triethylamine .Molecular Structure Analysis

The molecular structure of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is characterized by a benzyl group attached to a piperazine ring, which is further connected to a carboxylic acid group esterified with a tert-butyl group . The compound has a molecular weight of 276.37 g/mol .Chemical Reactions Analysis

As an intermediate in the synthesis of PAC-1-d8, 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is involved in the acylation reaction with diethyl malonate . Further details about its chemical reactions are not available in the retrieved sources.Physical And Chemical Properties Analysis

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester has a molecular weight of 276.37 g/mol. It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It is soluble in Chloroform, DCM, Ethyl Acetate, and Methanol . The compound has a boiling point of 362.5±35.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis Reagents

This compound is used as a synthesis reagent . It’s an isotope-labelled intermediate in the synthesis of PAC-1-d8, a caspase 3 activator . Caspase 3 is a protein that plays a vital role in programmed cell death, and PAC-1-d8 is a compound that can activate this protein .

Metabolic Research

Stable isotope labelling allows researchers to study metabolic pathways in vivo in a safe manner . The compound can be used in metabolic research as it is labelled with stable isotopes .

Organic Chemistry

Small molecule compounds labelled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism and reaction kinetics of compounds .

Environmental Studies

In environmental studies, this compound can be used for research purposes . The details of its specific applications in this field are not mentioned in the sources .

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . This compound, being an isotope-labelled intermediate, can potentially be used in these areas .

Proteomics Research

While not directly mentioned in the sources, similar compounds have been used in proteomics research . Given its structural similarity, it’s possible that “4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester” could also find applications in this field.

Wirkmechanismus

Target of Action

The primary target of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is the enzyme caspase 3 . Caspase 3 is a crucial mediator of programmed cell death, or apoptosis. It is activated in the apoptotic cell both by extrinsic (death ligand) and intrinsic (mitochondrial) pathways .

Mode of Action

It is known that the compound acts as an activator of caspase 3 . This activation triggers a cascade of proteolytic activity within the cell, leading to apoptosis, or programmed cell death .

Biochemical Pathways

The activation of caspase 3 by 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester affects the apoptotic pathway. Apoptosis is a critical process in development and tissue homeostasis. It is also a defense mechanism against disease, such as cancer . The activation of caspase 3 leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation .

Pharmacokinetics

The compound is soluble in chloroform, dcm, ethyl acetate, and methanol , suggesting it may have good bioavailability

Result of Action

The activation of caspase 3 by 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester leads to apoptosis, or programmed cell death . This can result in the removal of damaged or diseased cells, which is beneficial in the treatment of diseases such as cancer .

Eigenschaften

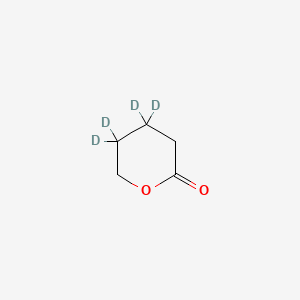

IUPAC Name |

tert-butyl 4-benzyl-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHSMUYEAWMYLM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)

![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)